Ustiloxin D

Overview

Description

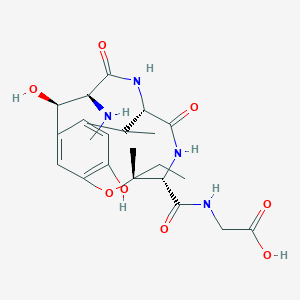

Ustiloxin D is a cyclopeptide mycotoxin produced by the rice pathogenic fungus Villosiclava virens. It belongs to the ustiloxin family (A–F and G), characterized by a 13-membered macrocyclic core with a chiral tertiary alkyl-aryl ether linkage, which poses significant synthetic challenges . This compound inhibits microtubule polymerization by binding to tubulin, leading to antimitotic effects, though it exhibits weaker cytotoxicity compared to other antimitotic agents like taxoids . Its total synthesis was first achieved in 31 linear steps via an SNAr reaction, with subsequent optimizations reducing steps to 15 through ethynyl aziridine ring-opening reactions . This compound is highly prevalent in contaminated rice, albeit at lower concentrations than ustiloxin A .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of ustiloxin D has been achieved through various methods. One notable approach involves a convergent strategy incorporating an asymmetric allylic alkylation to construct the tert-alkyl aryl ether linkage between the dopa and isoleucine residues. This method also utilizes an ammonia Ugi reaction to rapidly convert a β-hydroxydopa derivative to a linear tripeptide, followed by cyclization and global deprotection .

Another method involves a 31-step synthesis utilizing a nucleophilic aromatic substitution (SNAr) reaction to construct the chiral alkyl-aryl ether . This approach has been refined over time to reduce the number of steps and improve efficiency.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis

Chemical Reactions Analysis

Types of Reactions

Ustiloxin D undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify specific functional groups, such as reducing ketones to alcohols.

Substitution: Nucleophilic substitution reactions, such as the SNAr reaction, are crucial in the synthesis of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium hydride and various alkyl halides are used in nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Antimitotic Properties

Ustiloxin D is recognized for its ability to inhibit microtubule assembly, making it a potential candidate for cancer therapy. It acts as an antimitotic agent by binding to tubulin, which disrupts the normal function of microtubules during cell division. This mechanism is crucial because microtubules are essential for mitosis, and their disruption can lead to cell cycle arrest, particularly in cancer cells.

- Mechanism of Action : this compound binds to specific sites on tubulin, inhibiting polymerization and leading to mitotic arrest. This property positions it alongside other known antimitotic agents like vinca alkaloids and taxanes .

- Research Findings : Studies have shown that modifications at specific positions within the ustiloxin structure can influence its efficacy as a tubulin polymerization inhibitor. For instance, variations at the C-6 position of this compound have been tolerated, indicating a degree of flexibility in its structure-activity relationship (SAR) .

Synthesis Methodologies

The total synthesis of this compound has been a subject of extensive research due to its complex structure. Various synthetic approaches have been developed to create this compound efficiently:

- First Total Synthesis : The initial total synthesis involved an SNAr reaction and was accomplished in 31 linear steps. This synthesis was significant as it provided access to this compound and its analogues for further biological evaluation .

- Convergent Synthesis Approaches : More recent methodologies have utilized convergent synthesis strategies, such as the ammonia-Ugi reaction, which simplifies the process and increases yield. This approach highlights the versatility in synthetic strategies available for producing this compound .

| Synthetic Method | Description | Yield (%) |

|---|---|---|

| SNAr Reaction | First total synthesis using nucleophilic aromatic substitution | 85% |

| Ammonia-Ugi Reaction | Convergent synthesis method enhancing efficiency | TBD |

Agricultural Applications

Beyond its potential in cancer therapy, this compound has implications in agriculture, particularly as a mycotoxin affecting crops like rice.

- Natural Contamination : Research indicates that ustiloxins can contaminate rice crops under specific climatic conditions. Understanding these contamination patterns is vital for developing strategies to mitigate their impact on food safety .

- Toxicological Studies : The presence of ustiloxins in agricultural products raises concerns about their toxicological effects on humans and animals. Studies are ongoing to evaluate the safety levels and establish regulatory measures for ustiloxins in food products.

Case Studies

Several case studies illustrate the applications of this compound in both medicinal and agricultural contexts:

- Case Study 1: Cancer Cell Lines : A study evaluated the effectiveness of this compound against various cancer cell lines, demonstrating significant cytotoxicity correlated with its ability to inhibit tubulin polymerization .

- Case Study 2: Rice Contamination : Another study assessed the levels of ustiloxins in rice samples across different geographic regions. The findings revealed substantial variability in contamination levels, highlighting the need for region-specific monitoring and intervention strategies .

Mechanism of Action

Ustiloxin D exerts its effects by binding to the vinca/rhizoxin site on tubulin, inhibiting the assembly of α, β-tubulin dimers into microtubules. This inhibition disrupts cell division, leading to antimitotic activity . The compound’s structure, particularly the chiral tertiary alkyl-aryl ether linkage, is crucial for its biological activity.

Comparison with Similar Compounds

Structural Comparison with Ustiloxin Analogues

Core Structural Features

All ustiloxins share a 13-membered macrocycle but differ in side-chain modifications:

- Ustiloxin A/B : Contain a β-hydroxytyrosine residue and sulfur atoms (A: thioether linkage; B: sulfoxide). These structural features enhance cytotoxicity, with ustiloxin B showing the highest activity (IC50 = 1.03 µM against BGC-823 cells) .

- Ustiloxin D: Lacks sulfur and has a free phenolic hydroxyl group critical for tubulin binding. Substitutions at the C-6 position (e.g., Val/Ala) are tolerated but reduce activity .

- Ustiloxin F : Contains a modified ether linkage and is the most frequently detected analogue in rice (96.7% prevalence) .

- Ustiloxin G : A newly identified analogue with a thioether group, exhibiting moderate cytotoxicity (IC50 = 22.5 µM against A375 cells) .

Key Structural Determinants of Activity :

- The free phenolic hydroxyl group (essential for tubulin inhibition) .

- Configuration of the C-9 methylamino group (S-configuration required) .

- Presence of sulfur (correlates with higher cytotoxicity) .

Tubulin Polymerization Inhibition

This compound inhibits tubulin polymerization at micromolar concentrations, similar to phomopsin A. Modifications at C-6 (e.g., Tle, Leu, Ile) reduce potency but retain partial activity, whereas epi-ustiloxin analogues (9R,10S) show diminished effects, confirming the importance of stereochemistry .

Cytotoxicity Profile

| Compound | IC50 (µM) | Target Cell Line | Key Feature |

|---|---|---|---|

| Ustiloxin B | 1.03 | BGC-823 | Sulfur-containing |

| Ustiloxin G | 22.5 | A375 | Thioether group |

| This compound | >100 | Multiple | Free hydroxyl group |

This compound’s lower cytotoxicity compared to sulfur-containing analogues highlights the role of sulfur in enhancing bioactivity.

Natural Occurrence and Environmental Impact

Prevalence in Rice

| Ustiloxin | Detection Rate (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) |

|---|---|---|---|

| A | 55.7 | 177.8 ± 388.7 | 3620.9 |

| D | 93.7 | 20.6 ± 39.6 | 222.5 |

| F | 96.7 | 17.8 ± 34.8 | 179.2 |

Despite lower concentrations, this compound’s high detection rate (93.7%) underscores its environmental persistence. It is absorbed by rice plants from contaminated paddy water, leading to grain accumulation .

Detection Methods

This compound is quantified using LC-MS/MS with high sensitivity (LOD = 0.06 µg/kg) but requires matrix-matched calibration due to significant matrix effects . Simultaneous detection with ustiloxin A is achievable, reflecting their co-occurrence in rice .

Biological Activity

Ustiloxin D is a cyclopeptide mycotoxin produced by the pathogenic fungus Ustilaginoidea virens, which primarily affects rice crops. This compound is part of a broader family of ustiloxins, known for their significant biological activities, particularly their antimitotic properties. This article delves into the biological activity of this compound, including its mechanisms of action, synthesis, and potential applications in cancer therapy.

Chemical Structure and Synthesis

This compound features a 13-membered cyclic structure composed of four amino acid residues: glycine, valine, β-hydroxyisoleucine, and a non-proteinogenic amino acid. The total synthesis of this compound has been achieved through various methods, with significant advancements made in optimizing synthetic routes to yield this compound effectively. The first total synthesis was reported in 2008, demonstrating that this compound exists predominantly as a single atropisomer .

Table 1: Key Characteristics of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₁₃H₁₇N₃O₄S |

| Molecular Weight | 299.35 g/mol |

| Structure Type | Cyclopeptide mycotoxin |

| Source | Ustilaginoidea virens |

This compound exhibits potent anti-tubulin activity by inhibiting the polymerization of tubulin, which is crucial for microtubule assembly in cells. This inhibition occurs at micromolar concentrations and is characterized by the compound's ability to bind to tubulin, disrupting normal cell division processes. The presence of a free phenolic hydroxyl group ortho to the ether linkage has been identified as critical for its biological activity .

Biological Activity and Cytotoxicity

Research has shown that this compound and its analogs possess varying degrees of cytotoxicity against different cell lines. In comparative studies, this compound demonstrated lower cytotoxic effects than other well-known antimitotic agents but still showed significant potential as an anti-cancer agent due to its selective inhibition of tubulin polymerization .

Case Study: Anti-Cancer Potential

A study evaluated the anti-cancer effects of synthetic this compound on various cancer cell lines. The results indicated that while this compound was less potent than other antimitotic drugs like paclitaxel, it still effectively inhibited cell proliferation in certain cancer types. Notably, modifications at specific positions within the molecule were found to enhance its biological activity and selectivity .

Comparative Analysis with Other Mycotoxins

Ustiloxins A and B are structurally related compounds that also exhibit biological activity but differ in their potency and mechanisms. While Ustiloxins A and B have shown significant cytotoxic effects against various pathogens, this compound's primary action remains focused on disrupting microtubule dynamics.

Table 2: Comparison of Ustiloxins

| Compound | Source | Biological Activity | Cytotoxicity Level |

|---|---|---|---|

| Ustiloxin A | Ustilaginoidea virens | Antimicrobial, cytotoxic | High |

| Ustiloxin B | Ustilaginoidea virens | Antimicrobial, cytotoxic | Moderate |

| This compound | Ustilaginoidea virens | Anti-tubulin activity | Low to Moderate |

Q & A

Q. Basic: What methodological approaches are recommended for isolating and purifying Ustiloxin D from fungal cultures?

This compound is typically extracted from fungal cultures (e.g., Aspergillus spp.) using solvent-based methods. Common protocols include:

- Extraction : Ethyl acetate or methanol extraction under agitation (24–48 hours) .

- Purification : Sequential chromatography (e.g., silica gel column, HPLC with C18 reverse-phase columns) .

- Purity Validation : HPLC-DAD (≥95% purity threshold) and LC-MS to confirm molecular weight (MW: ~1,100 Da) .

Key Challenge : Co-elution with structurally similar ustiloxins (e.g., Ustiloxin B) requires high-resolution separation techniques .

Q. Advanced: How can researchers resolve contradictions in this compound’s reported IC50 values across cytotoxicity studies?

Discrepancies in IC50 values (e.g., 0.1–10 μM in HeLa vs. NIH/3T3 cells) arise from methodological variability:

Q. Basic: What analytical techniques are essential for structural elucidation of this compound?

- Nuclear Magnetic Resonance (NMR) : 2D NMR (COSY, NOESY) to resolve cyclic peptide backbone and disulfide bridges .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₅₄H₇₄N₁₀O₁₄S₂) .

- X-ray Crystallography : Limited due to crystallization challenges; used in seminal studies for absolute configuration .

Q. Advanced: What experimental strategies validate the biosynthetic gene cluster (BGC) of this compound?

Genome Mining : Identify non-ribosomal peptide synthetase (NRPS) and cytochrome P450 genes in fungal genomes .

Gene Knockout : CRISPR-Cas9 disruption of candidate BGCs to abolish this compound production .

Heterologous Expression : Transfer BGC into model hosts (e.g., Aspergillus nidulans) to confirm metabolite production .

Example : The ust cluster in Aspergillus flavus includes ustA (NRPS) and ustB (oxidoreductase), validated via knockout .

Q. Basic: What assays are used to study this compound’s microtubule inhibition mechanism?

- Tubulin Polymerization Assays : Monitor microtubule assembly via turbidity (340 nm) in vitro .

- Immunofluorescence Microscopy : Visualize cytoskeletal disruption in treated cells (e.g., α-tubulin staining) .

- Cell Cycle Analysis : Flow cytometry to quantify G2/M arrest (propidium iodide staining) .

Q. Advanced: How can researchers differentiate this compound’s primary microtubule effects from off-target responses?

- Time-Lapse Imaging : Capture real-time microtubule dynamics (e.g., EB1-GFP tracking) .

- Combination Studies : Co-treatment with stabilizers (e.g., paclitaxel) to assess competitive inhibition .

- Proteomic Profiling : Identify off-target binding partners via affinity chromatography and LC-MS/MS .

Q. Basic: What challenges arise in synthesizing this compound analogs for structure-activity studies?

- Cyclization Efficiency : Low yields during macrocyclization due to steric hindrance; optimize using HATU/DIPEA .

- Disulfide Bond Stability : Susceptibility to reduction in physiological conditions; consider thioether analogs .

Q. Advanced: What statistical models are appropriate for dose-response analysis of this compound toxicity?

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g.,

log(inhibitor) vs. responsein GraphPad Prism) . - IC50 Confidence Intervals : Report 95% CI using bootstrap resampling (n ≥ 3 replicates) .

- Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude aberrant data points .

Q. Basic: What are the genomic and metabolomic techniques for studying this compound production in fungal strains?

- RNA-seq : Compare gene expression in high/low-producing strains under stress (e.g., nitrogen limitation) .

- LC-HRMS Metabolomics : Correlate BGC activation with metabolite profiles via GNPS molecular networking .

Q. Advanced: How can researchers address batch-to-batch variability in this compound bioactivity studies?

Properties

CAS No. |

158243-18-6 |

|---|---|

Molecular Formula |

C23H34N4O8 |

Molecular Weight |

494.5 g/mol |

IUPAC Name |

2-[[(3R,4S,7S,10S,11R)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C23H34N4O8/c1-6-23(4)19(22(34)25-10-15(29)30)27-20(32)16(11(2)3)26-21(33)17(24-5)18(31)12-7-8-13(28)14(9-12)35-23/h7-9,11,16-19,24,28,31H,6,10H2,1-5H3,(H,25,34)(H,26,33)(H,27,32)(H,29,30)/t16-,17-,18+,19+,23+/m0/s1 |

InChI Key |

GDXLZSYACWZHOC-ZNRYNLAGSA-N |

SMILES |

CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |

Isomeric SMILES |

CC[C@@]1([C@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](C2=CC(=C(C=C2)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |

Canonical SMILES |

CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |

Key on ui other cas no. |

158243-18-6 |

Synonyms |

Ustiloxin D |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.